Methyl 2-methoxy-4-methylpyrimidine-5-carboxylate
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Overview
Description
Methyl 2-methoxy-4-methylpyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C₈H₁₀N₂O₃. It belongs to the class of pyrimidine derivatives, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This compound is characterized by a pyrimidine ring substituted with a methoxy group, a methyl group, and a carboxylate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methoxy-4-methylpyrimidine-5-carboxylate can be synthesized through various synthetic routes. One common method involves the reaction of 2-methoxy-4-methylpyrimidine with methyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methoxy-4-methylpyrimidine-5-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The methoxy and methyl groups on the pyrimidine ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Methyl 2-methoxy-4-methylpyrimidine-5-carboxylate has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives used in various chemical reactions and studies.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals and agrochemicals.
Medicine: Research into its derivatives has shown potential for developing new drugs with antimicrobial, antiviral, and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of methyl 2-methoxy-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or modulating the activity of enzymes or receptors involved in critical cellular processes. The exact mechanism depends on the specific derivative and its intended application. For example, some derivatives may inhibit DNA synthesis or repair, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Methyl 2-methoxy-4-methylpyrimidine-5-carboxylate can be compared with other similar pyrimidine derivatives, such as:
Methyl 2-methoxy-4-chloropyrimidine-5-carboxylate: This compound has a chlorine atom instead of a methyl group, which can significantly alter its chemical reactivity and biological activity.
Methyl 2-methoxy-4-ethylpyrimidine-5-carboxylate: The presence of an ethyl group instead of a methyl group can affect the compound’s physical properties and interactions with other molecules.
Methyl 2-methoxy-4-aminopyrimidine-5-carboxylate: The amino group introduces different chemical reactivity and potential biological activities compared to the methyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-methoxy-4-methylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-5-6(7(11)12-2)4-9-8(10-5)13-3/h4H,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMRDCPEPGUYNV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301232003 |
Source
|
Record name | Methyl 2-methoxy-4-methyl-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301232003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887408-54-0 |
Source
|
Record name | Methyl 2-methoxy-4-methyl-5-pyrimidinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=887408-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 2-methoxy-4-methyl-5-pyrimidinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301232003 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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